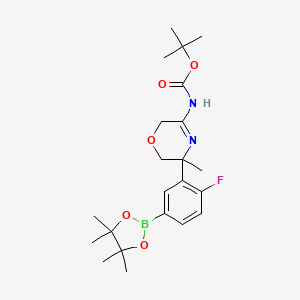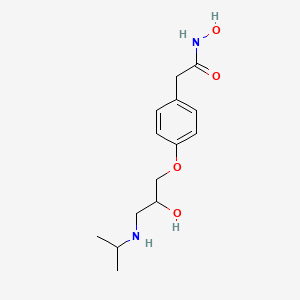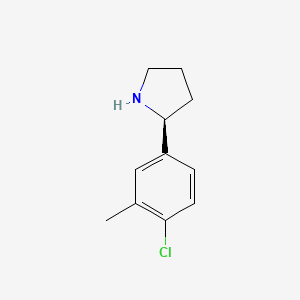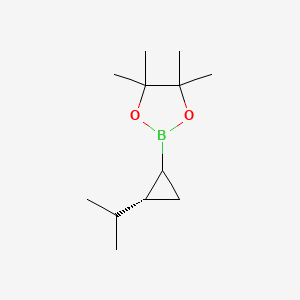
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. It is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or nickel catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or chromatography techniques.
化学反応の分析
Types of Reactions
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borate esters, and substituted cyclopropyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
作用機序
The mechanism by which 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with various nucleophiles. This property makes it a valuable reagent in organic synthesis, allowing for the formation of complex molecular structures.
類似化合物との比較
Similar Compounds
Similar compounds to 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Cyclopropylboronic acid: A simpler boronic acid derivative with similar reactivity.
Tetramethyl-1,3,2-dioxaborolane: A compound with a similar dioxaborolane ring but lacking the cyclopropyl group.
Isopropylboronic acid: A boronic acid derivative with an isopropyl group but without the cyclopropyl and dioxaborolane moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropyl group and a dioxaborolane ring, which imparts unique reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
特性
分子式 |
C12H23BO2 |
|---|---|
分子量 |
210.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10?/m1/s1 |
InChIキー |
NGLRCSLJXJGKHV-YHMJZVADSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C[C@@H]2C(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



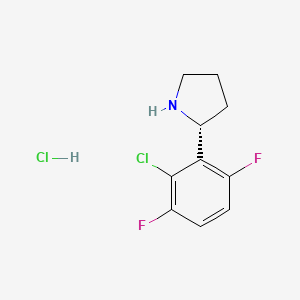
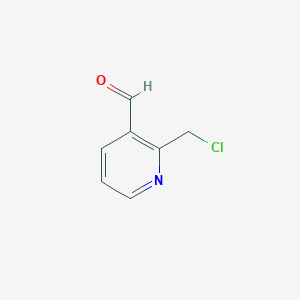

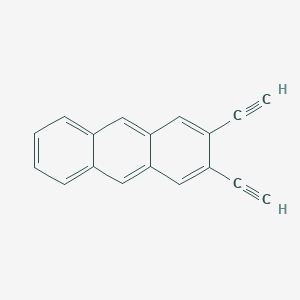

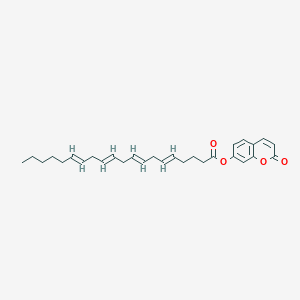

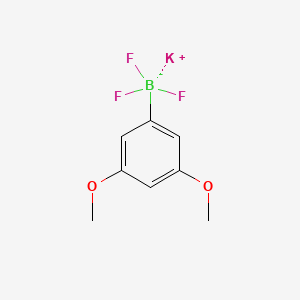

![3-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)propanoic acid](/img/structure/B13347118.png)
